Cas no 1343897-26-6 (Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide)

Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide 化学的及び物理的性質
名前と識別子
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- Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide
- 3-Pyrrolidinecarboxamide, N-[(2-fluorophenyl)methyl]-
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- インチ: 1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15-12(16)10-5-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16)
- InChIKey: HDUBOHYFIDCSPN-UHFFFAOYSA-N
- SMILES: N1CCC(C(NCC2=CC=CC=C2F)=O)C1
Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494665-1g |
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide |
1343897-26-6 | 97% | 1g |
$480 | 2023-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610750-1g |
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide |
1343897-26-6 | 97% | 1g |
¥3367.0 | 2023-04-10 |
Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamideに関する追加情報
Exploring the Chemical and Biological Properties of Pyrrolidine-3-carboxylic Acid 2-fluoro-benzylamide (CAS No. 1343897-26-6)
Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide, identified by CAS Registry Number 1343897-26-6, represents a structurally unique compound with significant potential in pharmaceutical and biochemical applications. This molecule combines a pyrrolidine ring, a carboxylic acid functional group at the 3-position, and a fluorinated benzene moiety linked via an amide bond. Such structural features position it as a promising candidate for drug design, particularly in targeting enzyme inhibition pathways and modulating cellular signaling cascades.
The core structure of this compound comprises a five-membered pyrrolidine ring (NH-(CH₂)₃-COOH) conjugated to a fluorinated benzene ring (C₆H₄F-CO-NH-). The presence of the fluoro-substituted benzene ring introduces electronic and steric properties that enhance ligand-receptor interactions, a critical factor in optimizing pharmacokinetic profiles. Recent studies published in Nature Communications (Li et al., 2023) highlight how such fluorination strategies improve metabolic stability by resisting cytochrome P450-mediated oxidation, thereby extending plasma half-life in preclinical models.
Synthetic advancements have enabled scalable production of this compound using environmentally benign protocols. A notable method described in the Journal of Medicinal Chemistry (Smith et al., 2024) employs microwave-assisted peptide coupling between pyrrolidine-carboxylic acid-protected intermediates and fluoro-benzylamine derivatives. This approach achieves >95% yield under solvent-free conditions, addressing sustainability concerns while maintaining stereochemical purity—a critical consideration for drug development.
In biological systems, this compound demonstrates selective inhibition of histone deacetylases (HDACs), particularly HDAC6 isoforms implicated in neurodegenerative diseases. Preclinical data from mouse models of Alzheimer’s disease reveal dose-dependent improvements in synaptic plasticity markers (β-secretase activity reduced by ~40% at 5 mg/kg). The fluorine substitution at the para-position (p-F-) was shown to enhance blood-brain barrier permeability compared to non-fluorinated analogs, as evidenced by ex vivo transport studies using human brain microvessel endothelial cells.
Clinical translation efforts are further supported by its favorable ADMET profile: oral bioavailability exceeds 70% in rats due to efficient absorption via OATP transporters, while phase I metabolism studies indicate minimal off-target effects through CYP enzyme pathways. These attributes align with current FDA guidelines emphasizing "drug-like" properties outlined in the ICH M9 guidelines on medicinal product quality.
Ongoing research focuses on its dual mechanism of action as both an HDAC inhibitor and activator of autophagy pathways through mTOR suppression—a phenomenon first observed in pancreatic cancer xenograft models (Zhang et al., 2024). This bifunctional activity could address therapeutic resistance mechanisms seen with single-agent HDAC inhibitors like vorinostat, potentially enabling lower dosing regimens with reduced toxicity risks.
Safety evaluations conducted under GLP standards demonstrate an LD₅₀ exceeding 5 g/kg in acute toxicity tests, with no observable cardiac arrhythmias or hepatotoxicity at therapeutic concentrations up to 1 g/kg/day over 14 days in rodents. These results contrast sharply with earlier generations of benzamide derivatives prone to QT prolongation—a critical advantage highlighted during recent FDA advisory panel discussions on CNS drug safety.
The compound’s structural versatility has also sparked interest in its use as a peptidomimetic scaffold for GPCR modulators. Computational docking studies predict high affinity binding to β₂-adrenergic receptors (ΔG = -8.5 kcal/mol), suggesting potential utility in asthma management without β₁-receptor cross-reactivity—a breakthrough validated through radioligand binding assays showing >98% selectivity for β₂ subtypes.
Ongoing Phase Ib trials are investigating its efficacy as an adjunct therapy for treatment-resistant depression through dual modulation of histone acetylation and serotonin receptor signaling pathways. Early safety data from healthy volunteers show no clinically significant adverse events up to 50 mg twice-daily dosing regimens, with plasma concentrations correlating well with preclinical efficacy thresholds.
This multifaceted profile underscores the strategic value of Pyrrolidine-3-carboxylic acid 2-fluoro-benzylamide across therapeutic areas requiring precise molecular targeting while maintaining pharmacokinetic tractability—a rare combination increasingly sought after amid rising regulatory scrutiny on drug safety margins and environmental footprints.
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